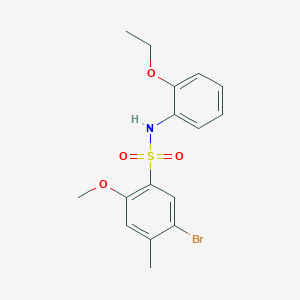

![molecular formula C20H15ClN6O B5051616 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5051616.png)

2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves a series of chemical reactions. For instance, some hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Another study described the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of some hydrazine-coupled pyrazoles was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of some hydrazine-coupled pyrazoles involved a series of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, imidazole, a five-membered heterocyclic moiety, is known to be amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Antitumor Potential

This compound has been evaluated for its antitumor potential against different cell lines. Derivatives of the core structure have shown activity against MCF-7 (breast cancer) and CaCo-2 (colon cancer) cell lines, indicating its promise as a therapeutic agent in oncology .

Antibacterial and Antifungal Activities

Imidazole derivatives, which share a similar heterocyclic structure with our compound, are known for their antibacterial and antifungal properties. These activities make them valuable in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance .

Antiparasitic and Anti-inflammatory Applications

Compounds with a pyrazole moiety, like our compound, have been reported to exhibit antiparasitic and anti-inflammatory effects. These properties are beneficial for treating parasitic infections and inflammatory conditions .

Neuroprotective Agent

Molecular modelling studies have suggested that pyrazoline compounds, which are structurally related to our compound, might act as neuroprotective agents. They show potential for selective inhibition of cholinesterase, which is linked to neurological disorders like Parkinson’s Disease .

Antioxidant Properties

The oxidative stress response is a key area of research, and pyrazoline derivatives have been associated with antioxidant activities. This implies that our compound could be useful in studying and mitigating oxidative stress-related cellular damage .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are recognized for their potent antileishmanial and antimalarial activities. This suggests that our compound could contribute to the development of new treatments for these parasitic diseases .

Mécanisme D'action

Orientations Futures

The future directions in the study of similar compounds involve the development of new drugs that overcome the problems associated with antimicrobial resistance . Another study suggested that hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Propriétés

IUPAC Name |

2-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O/c21-17-5-2-1-4-16(17)20(28)24-15-8-6-14(7-9-15)23-18-10-11-19(26-25-18)27-13-3-12-22-27/h1-13H,(H,23,25)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYACGAGRJLJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

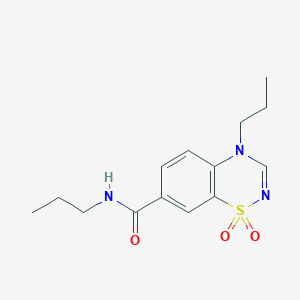

![methyl (3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5051538.png)

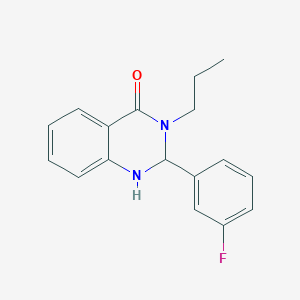

![3-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5051544.png)

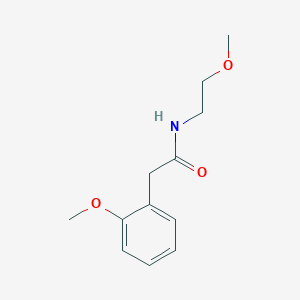

![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5051549.png)

![4-methyl-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B5051570.png)

![1-ethyl-4-[5-(4-ethylphenyl)-1,3-oxazol-2-yl]pyridinium 4-methylbenzenesulfonate](/img/structure/B5051578.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5051581.png)

![methyl 4-({[(5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5051605.png)

![[(1-methyl-3-phenylpropyl)amino]acetonitrile hydrochloride](/img/structure/B5051611.png)

![6-[4-(diphenylmethyl)-1-piperazinyl]phenanthridine](/img/structure/B5051613.png)

![3-(2-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5051627.png)